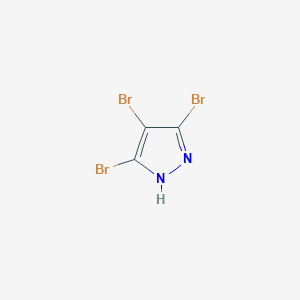

3,4,5-Tribromopyrazole

Description

Properties

IUPAC Name |

3,4,5-tribromo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKCKQJBGFUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347899 | |

| Record name | 3,4,5-Tribromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17635-44-8 | |

| Record name | 3,4,5-Tribromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-TRIBROMO-1H-PYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,4,5-Tribromopyrazole: Properties, Reactivity, and Synthetic Applications

Introduction

In the landscape of modern synthetic chemistry, heterocyclic scaffolds are indispensable tools for the development of novel therapeutics, advanced agrochemicals, and functional materials. Among these, the pyrazole core is a privileged structure, renowned for its metabolic stability and versatile biological activity. This guide provides an in-depth technical overview of 3,4,5-tribromopyrazole (CAS No: 17635-44-8), a fully halogenated derivative that serves as a highly versatile and reactive building block. Its unique electronic properties and multiple reactive sites make it a compound of significant interest for researchers in drug discovery, material science, and organic synthesis. This document will elucidate its core physicochemical properties, spectroscopic signature, chemical reactivity, and provide field-proven experimental protocols to facilitate its use in advanced research applications.

Core Physicochemical Properties

The utility of a chemical reagent begins with a thorough understanding of its fundamental physical properties. This compound is typically supplied as a stable, off-white to pale cream crystalline solid.[1][2][3] Its high melting point is indicative of a stable crystal lattice structure, influenced by intermolecular hydrogen bonding via the N-H moiety and halogen interactions.

The molecule's polybrominated and heterocyclic nature dictates its solubility profile. It is insoluble in water, a common characteristic for non-polar, halogenated organic compounds, but demonstrates good solubility in chlorinated solvents like chloroform.[4][5][6] This solubility is a key practical consideration for reaction setup and purification via crystallization or chromatography. For long-term viability, the compound should be stored in a cool, dry environment, away from oxidizing agents, to prevent degradation.[1][5][6]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 17635-44-8 | [1][2][7] |

| Molecular Formula | C₃HBr₃N₂ | [1][2][7] |

| Molecular Weight | 304.77 g/mol | [1][2] |

| Appearance | Off-white to pale cream powder/solid | [1][2][3] |

| Melting Point | 183-192 °C | [1][4][7] |

| Boiling Point | 381.5 ± 37.0 °C (Predicted) | [4][7] |

| Density | 2.78 - 2.8 g/cm³ (Predicted) | [4][7] |

| Solubility | Insoluble in water; Soluble in chloroform | [4][5][6] |

| Storage | Store at 0-8 °C, away from oxidizing agents | [1][5] |

Spectroscopic and Structural Characterization

Correct structural verification is paramount in synthesis. This compound possesses a simple, yet distinct, structure that can be readily characterized using standard spectroscopic techniques.

N-H Acidity and N-Functionalization

The electron-withdrawing nature of the three bromine atoms increases the acidity of the N-H proton, facilitating its removal by mild bases (e.g., K₂CO₃, Et₃N). The resulting pyrazolate anion is a potent nucleophile, readily undergoing reactions like N-alkylation, N-arylation, and N-acylation. [6][8]This is the most common and straightforward pathway for derivatization, allowing for the introduction of diverse functional groups at the N1 position, a critical step in tuning the molecule's biological or material properties.

C-Br Bond Reactivity

The three C-Br bonds provide orthogonal sites for carbon-carbon and carbon-heteroatom bond formation, typically via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). While the relative reactivity of the C3/C5 vs. C4 positions can vary, this multi-handle approach allows for the regiocontrolled synthesis of complex, polysubstituted pyrazoles. [9]Furthermore, the C-Br bonds can undergo metal-halogen exchange with organolithium reagents to generate lithiated pyrazole intermediates, which can then be trapped with various electrophiles. This modular approach is central to building molecular libraries for screening in drug and materials discovery. [9]

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and derivatization of this compound.

Protocol 4.1: Synthesis of this compound

This protocol is adapted from a reported synthesis where the target compound is formed as a high-yield intermediate. [4]It relies on the exhaustive electrophilic bromination of a pre-formed pyrazole ring under basic conditions. The base is crucial as it deprotonates the pyrazole, forming the highly activated pyrazolate anion, which rapidly reacts with bromine.

Step-by-Step Methodology:

-

Pyrazole Formation: In a flask equipped with a stirrer and dropping funnel, prepare a solution of pyrazole (1.0 eq) in water. (Note: The literature procedure generates pyrazole in situ from hydrazine hydrate and 1,1,3,3-tetramethoxypropane). [4]2. Basification: Cool the reaction mixture to 20°C and add an aqueous solution of sodium hydroxide (approx. 4.7 eq). This step is exothermic and crucial for activating the pyrazole ring for bromination.

-

Bromination: While maintaining the internal temperature between 28-33°C using an ice bath, add bromine (3.0 eq) dropwise over 25-30 minutes. The reaction is highly exothermic; careful control of the addition rate is essential to prevent side reactions and ensure safety.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 20-30 minutes to ensure the reaction proceeds to completion.

-

Isolation: Carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of ~2-3. This will protonate any remaining pyrazolate and precipitate the neutral this compound product.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts, and then dry under vacuum to yield the final product.

Applications in Research and Development

The unique combination of a stable heterocyclic core and multiple reactive bromine sites makes this compound a valuable precursor in several high-value research areas.

-

Pharmaceutical Development: It serves as a foundational scaffold for creating libraries of novel compounds. The pyrazole core is a known pharmacophore, and the three bromine sites allow for systematic Structure-Activity Relationship (SAR) studies to develop potent agents, including potential anti-inflammatory and analgesic drugs. [1][10]* Agrochemicals: Its high potency as a fungicide and herbicide is a direct result of its structure. [1]The tribrominated pyrazole core can be further functionalized to optimize efficacy against specific agricultural pests and diseases while minimizing environmental impact.

-

Material Science: The high bromine content makes it an excellent candidate for incorporation into flame-retardant materials. During combustion, the bromine atoms can act as radical scavengers, interrupting the chemical chain reactions of fire. [1][10]* Analytical and Environmental Chemistry: It is employed as a standard in the development of analytical methods for detecting and quantifying brominated compounds in environmental samples, aiding in regulatory compliance and ecosystem impact studies. [1][10]

Safety and Handling

As with any halogenated reagent, proper safety protocols must be strictly followed.

-

GHS Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and causes serious eye irritation. [2][4][5]It may also cause respiratory irritation.

-

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [4] * Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical advice. [4] * Store containers tightly sealed in a cool, designated chemical storage area.

-

References

-

J&K Scientific. (n.d.). This compound | 17635-44-8. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3,4,5-Tribromo pyrazole. Retrieved from [Link]

- Kornis, G., & Nidy, E. (1973). A HIGHLY EFFICIENT SYNTHESIS OF 3,4,5-TRIBROMO-N,N,α-TRIMETHYLPYRAZOLE-1-ACETMIDE.

-

PrepChem. (n.d.). Synthesis of 3,4,5-tribromo-α-methylpyrazole-1-acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-tribromo-1H-pyrazole. Retrieved from [Link]

-

Chemsrc. (n.d.). 3,4,5-Tribromo-1H-pyrazole | CAS#:17635-44-8. Retrieved from [Link]

- Anderson, J. C., et al. (2008). A simple, modular method for the synthesis of 3,4,5-trisubstituted pyrazoles. The Journal of Organic Chemistry, 73(11), 4309-4312.

-

Pharmaffiliates. (n.d.). This compound | CAS No: 17635-44-8. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3,4,5-Tribromo-1H-pyrazole, 97%. Retrieved from [Link]

- De, S. K. (2022).

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

- 1. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. 3,4,5-Tribromo-1H-pyrazole, 97% | Fisher Scientific [fishersci.ca]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

solubility of 3,4,5-Tribromopyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3,4,5-Tribromopyrazole in Organic Solvents

Abstract

This compound is a halogenated heterocyclic compound with significant potential in pharmaceutical development, agrochemical formulation, and material science.[1][2] Its utility as a synthetic building block and its biological activity necessitate a thorough understanding of its physicochemical properties, among which solubility is paramount.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the . While specific quantitative data for this compound is not extensively available in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to generate and interpret such crucial data. We will delve into the principles of solubility, present a robust methodology for its determination, and discuss the application of thermodynamic models for data correlation.

Introduction: The Significance of Solubility in the Application of this compound

The dissolution of an active compound in a solvent is a critical prerequisite for its reactivity, formulation, and bioavailability. For this compound, a compound noted for its use as a fungicide, a building block for anti-inflammatory and analgesic agents, and in the formulation of flame retardants, understanding its solubility is essential for:

-

Synthetic Chemistry: The choice of solvent is crucial for reaction kinetics, yield, and purity. A solvent in which this compound has moderate to high solubility is often required for homogeneous reaction conditions.

-

Pharmaceutical Formulation: For potential therapeutic applications, the solubility of this compound in pharmaceutically acceptable solvents will dictate the feasible dosage forms and delivery mechanisms.[3][4] Poor solubility can be a major hurdle in drug development, affecting absorption and efficacy.[4]

-

Agrochemicals: The effectiveness of a fungicide is dependent on its ability to be formulated in a stable and bioavailable manner, which is directly linked to its solubility in appropriate carrier solvents.[2]

-

Purification and Crystallization: Recrystallization, a common method for purifying solid compounds, relies on the differential solubility of the compound in a given solvent at different temperatures.

Given the limited publicly available quantitative solubility data for this compound, this guide serves as a foundational document to empower researchers to systematically determine and understand its solubility profile.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent.[5][6] For this compound, a molecule with both polar (N-H bond, nitrogen lone pairs) and nonpolar (bromine atoms, carbon backbone) characteristics, its solubility will be a balance of these interactions.

Key factors influencing the solubility of this compound include:

-

Solvent Polarity: Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes.[5] The pyrazole ring with its nitrogen atoms can participate in hydrogen bonding, suggesting that polar protic and aprotic solvents may be effective.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility tends to increase with temperature.[5][7] This relationship is fundamental to techniques like recrystallization.

-

Intermolecular Forces: The energy required to break the crystal lattice of this compound must be compensated by the energy released upon the formation of solute-solvent interactions. These interactions can include:

-

Van der Waals forces: Present in all molecules.

-

Dipole-dipole interactions: Due to the permanent dipole moment of the pyrazole ring.

-

Hydrogen bonding: The N-H proton can act as a hydrogen bond donor, and the nitrogen atoms can act as acceptors.

-

A preliminary qualitative assessment suggests that this compound is insoluble in water but soluble in chloroform.[5] This indicates a preference for less polar organic solvents over highly polar protic solvents like water.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted isothermal shake-flask method for determining the equilibrium solubility of this compound.[8][9] This method is considered the gold standard for its reliability and reproducibility.

Materials and Equipment

-

Solute: this compound (purity ≥ 99%)[2]

-

Solvents: A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, toluene, hexane).

-

Equipment:

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

-

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 12, 24, 36, 48 hours) to ensure the concentration has plateaued.[9]

-

-

Sampling and Filtration:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve).

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_analyzed × Dilution Factor

-

Express the solubility in appropriate units, such as moles per liter (mol/L) or grams per liter (g/L).

-

Perform each experiment in triplicate to ensure the precision of the results.

-

Data Presentation and Analysis

The experimentally determined solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and analysis.

Tabulated Solubility Data

| Solvent | Temperature (K) | Solubility (mol/L) | Solubility (g/L) |

| Methanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| Ethanol | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| Chloroform | 298.15 | Experimental Value | Calculated Value |

| 308.15 | Experimental Value | Calculated Value | |

| Other Solvents | ... | ... | ... |

Thermodynamic Modeling of Solubility Data

The temperature dependence of solubility can be described by thermodynamic models such as the modified Apelblat equation and the van't Hoff equation.[10][11]

Modified Apelblat Equation: This semi-empirical model relates the mole fraction solubility (x) to temperature (T):

ln(x) = A + B/T + C ln(T)

Where A, B, and C are model parameters obtained by fitting the experimental data.

Van't Hoff Equation: This equation can be used to estimate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). The relationship between mole fraction solubility (x) and temperature (T) is given by:

ln(x) = -ΔH°/(RT) + ΔS°/R

Where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R. These parameters provide insight into the dissolution process:

-

ΔH° > 0: Endothermic dissolution (solubility increases with temperature).

-

ΔS° > 0: Entropy-driven process, indicating increased disorder upon dissolution.

-

ΔG°: Indicates the spontaneity of the dissolution process (ΔG° = ΔH° - TΔS°).

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the . By following the detailed experimental protocol and applying the principles of thermodynamic analysis, researchers can generate the high-quality data necessary to advance the application of this versatile compound in drug discovery, agrochemical development, and material science. The lack of existing public data presents an opportunity for significant contributions to the chemical sciences. Future work should focus on generating a comprehensive database of solubility for this compound in a wide range of solvents and temperatures, and exploring the use of predictive models like COSMO-RS for a priori estimation of its solubility behavior.[12][13]

References

-

J&K Scientific. This compound | 17635-44-8. Available from: [Link]

-

ChemBK. 3,4,5-Tribromo pyrazole. Available from: [Link]

-

MDPI. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Available from: [Link]

-

Ovid. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Available from: [Link]

-

PubMed. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. Available from: [Link]

-

ResearchGate. An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available from: [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

NIH. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

Drug Development & Delivery. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Available from: [Link]

-

NIH. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

Solubility of Things. Pyrazole. Available from: [Link]

-

ResearchGate. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

-

ResearchGate. Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Available from: [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

-

NIH. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Available from: [Link]

-

ResearchGate. Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone) from 283.15 K to 323.15 K. Available from: [Link]

-

NIH. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available from: [Link]

-

ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. mdpi.com [mdpi.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Tribromopyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design. 3,4,5-Tribromopyrazole is a heavily halogenated derivative that serves as a versatile building block in organic synthesis.[1] Its applications range from the development of novel fungicides in agriculture to its use as a flame retardant in advanced materials and as an intermediate in the synthesis of new pharmaceutical compounds.[1][2]

A thorough understanding of the fundamental physicochemical properties of this compound, such as its melting and boiling points, is paramount for its effective use. These parameters are not merely data points; they are critical indicators of purity, dictate the selection of appropriate reaction conditions, and inform purification strategies. This guide provides an in-depth examination of the melting and boiling points of this compound, grounded in experimental methodology and theoretical principles.

Physicochemical Data of this compound

The core physical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases, representing a consensus from commercially available material.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₃N₂ | [2][3] |

| Molecular Weight | 304.77 g/mol | [2][3] |

| Appearance | Off-white to pale cream powder | [2][4] |

| CAS Number | 17635-44-8 | [5] |

| Melting Point | 183-192 °C (range varies slightly by source) | [2][3][4][6] |

| Boiling Point | 381.5 ± 37.0 °C (Predicted); Not experimentally determined | [3] |

| Solubility | Insoluble in water; Soluble in Chloroform | [3][6] |

The Critical Role of Melting Point in Purity Assessment

The melting point is one of the most fundamental and informative physical properties of a crystalline solid.[7] For a pure substance, the melting point is a sharp, well-defined temperature at which the solid and liquid phases exist in equilibrium.[7][8] The presence of even small amounts of impurities will typically cause a depression of the melting point and a broadening of the melting range.[7] Therefore, an accurate determination of the melting point serves as a primary, rapid, and cost-effective method for assessing the purity of a this compound sample.[7] A sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity, whereas a broad range (e.g., >3°C) suggests the presence of contaminants.

Experimental Protocol for Melting Point Determination

The following protocol describes a robust method for accurately determining the melting point range of this compound using a modern digital melting point apparatus. The principles are also applicable to the classic Thiele tube method.

Sample Preparation: The Foundation of Accuracy

The proper preparation of the sample is a critical, yet often overlooked, step that directly impacts the quality of the results.

-

Step 1.1: Ensure the Sample is Dry. The sample must be completely free of residual solvents.[7] If necessary, dry the this compound powder in a desiccator or a vacuum oven at a temperature well below its melting point.

-

Step 1.2: Create a Fine Powder. The sample should be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube.[7] If the sample consists of large crystals, gently crush it to a fine powder using a clean mortar and pestle.[7][9]

-

Step 1.3: Load the Capillary Tube. Press the open end of a capillary melting point tube into the powder. A small amount of sample (2-3 mm in height) is sufficient.[8][10]

-

Step 1.4: Pack the Sample. To ensure dense packing and prevent shrinking or sintering that can be mistaken for melting, drop the capillary tube (closed end down) through a long, narrow tube (e.g., a piece of glass tubing) several times, allowing it to bounce on a hard surface.[9][10] This compacts the powder at the bottom of the tube.

Instrumental Determination: A Two-Stage Approach

A two-stage heating process is standard practice for achieving both speed and accuracy.[8]

-

Step 2.1: Rapid Preliminary Measurement. If the approximate melting point is unknown, perform a quick determination by heating the sample at a fast rate (e.g., 10-20°C per minute).[9] This provides a rough estimate of the melting range. Allow the apparatus to cool significantly before the next step.

-

Step 2.2: Accurate Determination. Using a fresh, new sample, set the apparatus to heat rapidly to a temperature approximately 20°C below the estimated melting point found in the preliminary run.[10]

-

Step 2.3: Slow Heating Rate. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.[8] This slow rate is crucial to allow the system to reach thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample.[10]

-

Step 2.4: Record the Melting Range.

-

T₁ (Initial Melting): Record the temperature at which the first tiny droplet of liquid becomes visible.[10] You may also observe "sintering," where the solid pulls away from the capillary walls just before melting.[10]

-

T₂ (Final Melting): Record the temperature at which the last solid particle melts, and the entire sample is a clear, transparent liquid.[10]

-

-

Step 2.5: Report the Result. The result should be reported as a range from T₁ to T₂. For example, "188-190°C". A pure sample should not be re-melted for a second trial, as the crystal structure may change upon solidification, leading to an altered melting point.[10]

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for a robust melting point determination.

Caption: Workflow for accurate melting point determination.

Understanding the Boiling Point of this compound

The boiling point for this compound is not experimentally available from most suppliers, and a predicted value of 381.5°C is provided.[3] This is common for high-molecular-weight, polar, crystalline solids. There are several reasons for this:

-

Thermal Decomposition: Many complex organic molecules, especially those with multiple functional groups, will decompose at temperatures below their atmospheric boiling point. The high energy required to overcome the strong intermolecular forces in the solid and then vaporize the liquid can be greater than the energy needed to break covalent bonds within the molecule itself.

-

Strong Intermolecular Forces: The pyrazole ring contains N-H bonds capable of strong hydrogen bonding.[11] Additionally, the three bromine atoms contribute to significant molecular weight and van der Waals forces.[12][13] These combined forces result in a very high melting point and a correspondingly high (though theoretical) boiling point. Overcoming these forces to achieve boiling requires substantial thermal energy.

Due to its high melting point, determining the boiling point of this compound would require specialized techniques such as vacuum distillation (Kugelrohr apparatus) to lower the boiling temperature and minimize decomposition. However, for most practical applications in synthesis and material science, the melting point and thermal stability are the more relevant parameters.

Factors Influencing the Physicochemical Properties of Pyrazoles

The high melting point of this compound can be rationalized by considering several key molecular factors:

-

Hydrogen Bonding: The N-H proton on the pyrazole ring is a potent hydrogen bond donor, while the second nitrogen atom is a hydrogen bond acceptor. This leads to strong intermolecular associations, forming chains or dimers in the solid state, which requires significant energy to disrupt.[11]

-

Molecular Weight and Halogenation: The substitution of three hydrogen atoms with bromine atoms dramatically increases the molecular weight (304.77 g/mol ). This enhances the strength of the London dispersion forces, which are dependent on the size and surface area of the molecule.[12][13][14]

-

Molecular Symmetry and Packing: The arrangement of molecules in a crystal lattice significantly affects the melting point.[15][16] Symmetrical molecules often pack more efficiently into a stable crystal lattice, leading to a higher melting point because more energy is required to break down the ordered structure.[14][16]

Conclusion

This compound is a valuable synthetic intermediate with a high melting point, consistently reported in the range of 183-192°C. This high value is a direct consequence of its molecular structure, which facilitates strong intermolecular forces, including hydrogen bonding and significant van der Waals interactions. The melting point serves as a crucial and readily accessible indicator of the compound's purity. While an experimental boiling point is not practically relevant due to the likelihood of thermal decomposition, its predicted high value further underscores the strength of the forces holding these molecules together. The robust experimental protocol detailed in this guide provides researchers with a reliable method for verifying the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

-

University of Rochester. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

ChemBK. (2024, April 10). 3,4,5-Tribromo pyrazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

-

LAB Comercial. (n.d.). Tube for melting point measurement according to Thiele. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

National University of Singapore. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Department of Chemistry. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Determination of Melting Points. Retrieved from [Link]

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Unacademy. (n.d.). Factors Affecting Melting Point: Definition, Examples, Diagrams. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-tribromo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2025, October 17). 3 Trends That Affect Boiling Points. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. A12031.14 [thermofisher.com]

- 5. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,4,5-Tribromo-1H-pyrazole, 97% | Fisher Scientific [fishersci.ca]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 12. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 16. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

Spectral Data Analysis of 3,4,5-Tribromopyrazole

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 3,4,5-Tribromopyrazole (C₃HBr₃N₂), a halogenated heterocyclic compound of interest in synthetic chemistry and medicinal research. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer an in-depth interpretation, grounding the analysis in the fundamental principles of spectroscopy and field-proven insights. We will explore how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy collectively provide an unambiguous structural elucidation of the molecule. This guide emphasizes the causality behind spectral features, offering a self-validating framework for researchers working with similar halogenated pyrazole scaffolds.

Introduction: The Significance of the Tribromopyrazole Scaffold

Pyrazole and its derivatives are fundamental building blocks in medicinal chemistry and materials science, renowned for their diverse biological activities and applications as ligands or energetic materials.[1][2] The introduction of halogen atoms, such as bromine, onto the pyrazole ring profoundly modifies its electronic properties, lipophilicity, and reactivity, making halogenated pyrazoles valuable intermediates for further functionalization through cross-coupling reactions. This compound is a fully substituted pyrazole core, presenting a unique platform for developing novel compounds.

The unambiguous characterization of such molecules is the bedrock of reliable scientific research. This guide details the multi-faceted spectroscopic approach required to confirm the identity and purity of this compound, ensuring data integrity for subsequent applications.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): The Definitive Isotopic Signature

Mass spectrometry provides the most direct evidence for the molecular weight and elemental composition of this compound. The presence of three bromine atoms creates a highly characteristic and unmistakable isotopic pattern that serves as a primary validation checkpoint.

Experimental Protocol: Electron Ionization (EI-MS)

A robust and standard method for analyzing small, relatively stable organic molecules is Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Causality Insight: 70 eV is the standard ionization energy because it is sufficiently high to ionize most organic molecules while being low enough to produce a reproducible fragmentation pattern, which aids in structural elucidation.

Data Interpretation

The key to interpreting the mass spectrum of this compound lies in understanding the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate 1:1 ratio. For a molecule containing three bromine atoms, the molecular ion will appear as a cluster of peaks due to the different combinations of these isotopes.

The expected molecular ion cluster will have peaks at M, M+2, M+4, and M+6. The theoretical intensity ratio for a tribrominated compound is approximately 1:3:3:1 .

| Spectral Feature | Expected m/z | Interpretation & Causality |

| Molecular Weight | 304.77 g/mol | Calculated molecular weight for C₃HBr₃N₂.[3] |

| Molecular Ion [M]⁺• | 302 | Corresponds to the molecule containing three ⁷⁹Br isotopes. |

| [M+2]⁺• | 304 | Corresponds to molecules with two ⁷⁹Br and one ⁸¹Br isotope.[3] |

| [M+4]⁺• | 306 | Corresponds to molecules with one ⁷⁹Br and two ⁸¹Br isotopes.[3] |

| [M+6]⁺• | 308 | Corresponds to the molecule containing three ⁸¹Br isotopes. |

Note: The nominal mass is used for clarity. High-resolution MS would provide exact masses.

The observation of this specific isotopic cluster is conclusive evidence for the presence of three bromine atoms in the molecule, making it a powerful diagnostic tool.

Caption: Expected MS isotopic cluster for a tribrominated compound.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by vibrations of the N-H bond and the pyrazole ring system.

Experimental Protocol: KBr Pellet Technique

The solid-state spectrum is commonly obtained using the Potassium Bromide (KBr) pellet method.[3]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous KBr powder (~100 mg).

-

Pellet Formation: The mixture is compressed under high pressure in a die to form a thin, transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of an empty sample holder is collected first and automatically subtracted.

Causality Insight: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000–400 cm⁻¹) and does not contribute interfering signals.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule. Key absorptions are expected in the functional group and fingerprint regions.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation & Causality |

| ~3400 - 3200 (broad) | N-H Stretch | This broad absorption is characteristic of the N-H bond in the pyrazole ring, with broadening caused by intermolecular hydrogen bonding in the solid state.[4][5] |

| ~1600 - 1450 | C=N, C=C Stretch | These absorptions arise from the stretching vibrations of the double bonds within the aromatic pyrazole ring.[6] |

| < 700 | C-Br Stretch | Carbon-bromine stretching vibrations are typically found in the low-frequency fingerprint region. Their presence confirms the halogenation of the carbon framework. |

The absence of strong signals in the 3100-3000 cm⁻¹ region confirms the lack of C-H bonds on the aromatic ring, consistent with the fully substituted C3, C4, and C5 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential, though their interpretation is uniquely straightforward due to the molecule's structure.

General Considerations

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent capable of dissolving the pyrazole and forming hydrogen bonds with the N-H proton, which helps in its observation. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton signal may be broader or exchange more rapidly.

Proton (¹H) NMR Spectroscopy

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show only one signal .

-

N-H Proton (δ ≈ 13-15 ppm, very broad): The sole proton is attached to a nitrogen atom. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.[7] In a hydrogen-bonding solvent like DMSO-d₆, it typically appears far downfield as a broad singlet. The broadening is due to two factors:

-

Quadrupolar Relaxation: The adjacent ¹⁴N nucleus has a quadrupole moment that can lead to rapid relaxation and signal broadening.

-

Chemical Exchange: The acidic N-H proton can exchange with trace amounts of water in the solvent, further broadening the signal.

-

The absence of any other signals confirms that all carbon atoms on the pyrazole ring are substituted.

Carbon-13 (¹³C) NMR Spectroscopy

Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will provide a direct count of the non-equivalent carbon environments.

Due to the three different bromine substitutions, the three carbon atoms of the pyrazole ring (C3, C4, and C5) are chemically distinct. Therefore, the spectrum is expected to show three signals .

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Interpretation & Causality |

| C3, C4, C5 | ~90 - 120 ppm | The exact assignment requires more advanced 2D NMR techniques, but all three signals are expected in the aromatic/heteroaromatic region.[8] The powerful electron-withdrawing and shielding effects of the three bromine atoms will significantly influence their precise chemical shifts. Quaternary carbons, having no attached protons, often show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[9] |

The presence of exactly three signals in this region provides strong evidence for the tribromo-substituted pyrazole core.

Integrated Spectroscopic Analysis Workflow

A robust characterization workflow integrates these techniques to build a complete and validated picture of the molecule's structure.

Caption: A logical workflow for the spectral confirmation of this compound.

Conclusion

The structural elucidation of this compound is a textbook example of the synergistic power of modern spectroscopic techniques. Mass spectrometry provides definitive proof of the molecular formula and the presence of three bromine atoms through its unique isotopic signature. Infrared spectroscopy confirms the key N-H functional group and the absence of C-H bonds on the ring. Finally, ¹H and ¹³C NMR spectroscopy provide a precise count of the proton and carbon environments, corroborating the fully substituted nature of the pyrazole core. Together, these methods form a self-validating system that allows researchers to proceed with confidence in the identity and purity of this valuable chemical intermediate.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. 3,4,5-tribromo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. Springer. Retrieved from [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 1000 MHz, D₂O, predicted) (HMDB0245969). Retrieved from [Link]

-

University of California, Los Angeles. ¹³C-NMR. Retrieved from [Link]

-

University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Oregon State University. ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University. Infrared Spectroscopy. Retrieved from [Link]

-

Michigan State University. Proton NMR Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Library of Medicine. Retrieved from [Link]

-

Oregon State University. ¹H NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2001). Synthesis and characterization of fluorinated tris(pyrazolyl)borate complexes. Retrieved from [Link]

-

University of Calgary. IR Chart. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 3,4,5-trinitropyrazole. Retrieved from [Link]

Sources

- 1. Synthesis and characterization of fluorinated tris(pyrazolyl)borate complexes. Observation of an (eta 5-pyrazole)-K+ interaction in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,4,5-tribromo-1H-pyrazole | C3HBr3N2 | CID 627674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Electrophilic Substitution Patterns of Brominated Pyrazoles

This guide provides an in-depth exploration of the electrophilic substitution patterns observed in brominated pyrazole systems. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond foundational principles to explain the causal relationships behind the observed regioselectivity, offering field-proven insights into predicting and controlling reaction outcomes. We will dissect the interplay between the intrinsic electronic properties of the pyrazole ring and the directing effects of bromine substituents, supported by mechanistic discussions, experimental data, and validated protocols.

Core Principles: Understanding the Pyrazole Ring

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its chemistry is governed by the unique electronic distribution within the ring. The C4 position is inherently the most nucleophilic and thus the primary site for electrophilic attack in an unsubstituted pyrazole. This preference is due to the stability of the resulting Wheland intermediate (σ-complex); attack at C4 allows the positive charge to be delocalized without involving the electronegative nitrogen atoms in a destabilizing positively charged azomethine intermediate, which would occur with attack at C3 or C5.

The general mechanism for electrophilic aromatic substitution (SEAr) on pyrazole proceeds via this stabilized intermediate, as depicted below.

Figure 1: General mechanism of electrophilic substitution on the pyrazole ring.

The Bromine Substituent: A Deactivating Director

A bromine atom attached to the pyrazole ring exerts two opposing electronic effects. Understanding this duality is critical to predicting regiochemical outcomes.

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the ring through the sigma bond. This effect deactivates the ring, making it less nucleophilic and slowing the overall rate of electrophilic substitution compared to unsubstituted pyrazole.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be donated into the π-system of the ring. This electron donation stabilizes the positively charged Wheland intermediate. This stabilizing effect is most pronounced when the electrophile adds to the positions ortho or para to the bromine atom, making bromine an ortho, para-director.

In all cases, the inductive deactivation is strong, meaning that reactions on brominated pyrazoles often require more forcing conditions than their unsubstituted counterparts.

Regioselectivity in Action: Substitution Patterns of Bromopyrazole Isomers

The outcome of an electrophilic substitution reaction is determined by the interplay of the directing effects of the pyrazole's nitrogen atoms and the position of the existing bromine substituent. An activating group, even a weak one, will generally control the directing effects over a deactivating group.

Electrophilic Substitution on 3-Bromopyrazoles

For a 3-bromopyrazole (which exists in tautomeric equilibrium with 5-bromopyrazole in N-unsubstituted forms), the directing effects are convergent.

-

Pyrazole Ring Influence: Strongly directs incoming electrophiles to the C4 position.

-

Bromine Influence (at C3): Directs incoming electrophiles to its ortho (C4) and para (C5) positions.

The powerful intrinsic preference for C4 substitution on the pyrazole ring, combined with the bromine's ortho-directing effect, leads to a strong and predictable preference for substitution at the C4 position .

Example: Nitration of 3-Bromothiophene While a direct citation for 3-bromopyrazole nitration is elusive, the nitration of the analogous 3-bromothiophene provides a strong corollary. The reaction yields a complicated mixture, but the major product is 3-bromo-2-nitrothiophene, demonstrating the powerful directing effect of the heteroatom ring structure in conjunction with the halogen. In the pyrazole system, this logic points squarely to C4 substitution.

Figure 2: Convergent directing effects in 3-bromopyrazole favouring C4 substitution.

Electrophilic Substitution on 4-Bromopyrazoles

When the C4 position is blocked by a bromine atom, the situation becomes more complex. The ring is deactivated, and the remaining C3 and C5 positions are electronically impoverished. Consequently, electrophilic substitution on the 4-bromopyrazole ring is significantly more difficult.

-

Reactivity: The ring is strongly deactivated by the C4-bromo group and the adjacent nitrogen atoms. Reactions require forcing conditions.

-

Regioselectivity: If substitution does occur, it is likely to happen at the C3 or C5 position. However, in many cases, especially with N-aryl substituted pyrazoles, substitution may occur on the aryl ring if conditions are strongly acidic, as protonation of the pyrazole ring further deactivates it.

For many synthetic applications, it is more practical to introduce substituents at the C3/C5 positions before brominating the C4 position.

Friedel-Crafts Reactions

Friedel-Crafts alkylations and acylations are classic electrophilic aromatic substitutions used to form C-C bonds. However, their application to heterocyclic systems, particularly those containing basic nitrogen atoms and deactivating groups, is challenging.

-

Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pair of the pyridine-like nitrogen (N2), which adds a positive charge to the ring and severely deactivates it towards electrophilic attack.

-

Substrate Deactivation: The presence of a bromine atom further deactivates the ring, making the reaction even less feasible.

For 1,3,5-substituted pyrazoles, standard Friedel-Crafts acylation conditions (acetyl chloride or acetic anhydride with AlCl₃) are often unsuccessful. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may offer a viable alternative, as they are less prone to strong, deactivating complexation with the pyrazole nitrogen.

Data Summary: Reaction Patterns

The following table summarizes the expected regiochemical outcomes for key electrophilic substitution reactions on brominated pyrazoles, based on established chemical principles.

| Starting Material | Reaction | Reagents | Primary Product(s) | Causality & Insights |

| 3-Bromopyrazole | Nitration | HNO₃ / H₂SO₄ | 3-Bromo-4-nitropyrazole | Convergent directing effects of the pyrazole ring (to C4) and the bromine atom (ortho-directing to C4). |

| 3-Bromopyrazole | Bromination | Br₂ / FeBr₃ | 3,4-Dibromopyrazole | As with nitration, the C4 position is strongly favored for subsequent halogenation. |

| Pyrazole | Bromination | NBS or Br₂ | 4-Bromopyrazole | The C4 position is the most electron-rich site on the unsubstituted pyrazole ring. |

| 4-Bromopyrazole | Nitration | HNO₃ / H₂SO₄ | Reaction is difficult | The ring is strongly deactivated. Substitution on an N-aryl group may be preferred if present. |

| 1,3,5-Substituted Pyrazole | FC Acylation | Ac₂O / AlCl₃ | No Reaction | Strong deactivation from catalyst complexation at N2. Milder Lewis acids (TiCl₄, FeCl₃) are recommended. |

Validated Experimental Protocols

Trustworthy protocols are self-validating. The methodologies below are representative of standard laboratory procedures for the manipulation of pyrazole systems.

Protocol: Synthesis of 4-Bromopyrazole via Direct Bromination

This protocol describes the efficient synthesis of 4-bromopyrazole using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Workflow Diagram:

Figure 3: Experimental workflow for the synthesis of 4-bromopyrazole.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazole (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or water.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution in portions at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. If using an organic solvent, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude 4-bromopyrazole can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol: Electrosynthesis of 4-Bromopyrazoles

An alternative green chemistry approach involves the electrochemical bromination of pyrazoles on a platinum anode.

Step-by-Step Methodology:

-

Electrolysis Setup: In the anodic compartment of a diaphragm galvanostatic electrolysis cell, place a solution of the starting pyrazole (e.g., 3-nitropyrazole) in 1 M aqueous sodium bromide (NaBr).

-

Electrolysis: Conduct the electrolysis on a platinum (Pt) anode at a controlled current until the required amount of charge has passed, corresponding to the consumption of the starting material.

-

Workup: Upon completion, neutralize the anolyte solution (e.g., with NaHCO₃) to a pH of 7-8.

-

Extraction: Extract the product from the aqueous solution using a suitable organic solvent (e.g., chloroform).

-

Isolation: Dry the combined organic extracts over an anhydrous drying agent (e.g., CaCl₂) and evaporate the solvent under reduced pressure to yield the 4-brominated pyrazole derivative. This method has been shown to be effective even for pyrazoles bearing electron-withdrawing groups like -NO₂ and -COOH.

Conclusion

The electrophilic substitution patterns of brominated pyrazoles are a logical consequence of competing and cooperating electronic effects. While the C4 position remains the kinetic and thermodynamic focal point for substitution in many heterocyclic systems, the presence of a bromine substituent introduces a layer of complexity that must be carefully considered. For 3-bromopyrazoles, substitution is predictably directed to the C4 position. For 4-bromopyrazoles, substitution on the pyrazole ring is challenging, often requiring forcing conditions or alternative synthetic strategies. Friedel-Crafts reactions remain particularly difficult due to catalyst-ring interactions. By understanding the fundamental principles of ring activation/deactivation and substituent directing effects, researchers can effectively predict product distributions and design rational synthetic routes to access novel, highly functionalized pyrazole derivatives for applications in drug discovery and materials science.

References

-

Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). ResearchGate. [Link]

-

Petrosyan, V. A., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

-

Brown, K., et al. (2023). Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. ACS Publications. [Link]

-

Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling. [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

-

One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). SciELO México. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Directing effects of poly-substituted aromatic rings. Chemistry Stack Exchange. [Link]

-

Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

-

Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Quora. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]

- Preparation method and application of bromopyrazole compound intermediate.

-

3,4-Dibromo-1H-pyrazole. PubChem. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). National Institutes of Health. [Link]

-

Determining the directing effect of a substituent. YouTube. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Semantic Scholar. [Link]

-

Electrophilic Aromatic Substitution Reactions - Bromination. (2024). Chemistry LibreTexts. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health. [Link]

-

Direct nitration of five membered heterocycles. (2005). ResearchGate. [Link]

-

Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

Introduction: The Strategic Importance of a High-Purity Building Block

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of 3,4,5-Tribromo-1H-pyrazole

Abstract: 3,4,5-Tribromo-1H-pyrazole (CAS No. 17635-44-8) is a pivotal, halogenated heterocyclic intermediate, indispensable for the synthesis of complex pyrazole derivatives in pharmaceutical research and drug development. Its utility as a molecular scaffold demands high purity and consistent quality, as impurities can lead to aberrant downstream reactions, compromised biological data, and significant project delays. This guide provides researchers, chemists, and procurement specialists with a comprehensive framework for navigating the commercial supplier landscape. We delve into the synthetic origins of this reagent, potential process-related impurities, a comparative overview of commercial suppliers, and a robust, self-validating protocol for in-house quality verification.

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1][2] The tribrominated pyrazole, in particular, offers three reactive handles that can be selectively functionalized, making it a versatile starting material for constructing diverse molecular libraries. Its applications span the development of anti-inflammatory, anti-cancer, and neuroactive agents.[3] Given its role at the genesis of a synthetic route, the purity of the initial 3,4,5-Tribromo-1H-pyrazole charge is paramount. The presence of under-brominated species (mono- or dibromo-pyrazoles) or isomeric impurities can fundamentally alter reaction pathways and compromise the integrity of the final compounds. This guide is structured to empower the scientist to source with confidence and verify with certainty.

Chapter 1: The Synthetic Landscape and Its Impact on Quality

The quality of a chemical reagent is a direct reflection of its synthetic route and subsequent purification. Understanding the manufacturing process is critical to anticipating potential impurities. 3,4,5-Tribromo-1H-pyrazole is typically synthesized via the exhaustive bromination of 1H-pyrazole.

The reaction generally proceeds by treating pyrazole with an excess of a brominating agent (e.g., bromine) in a suitable solvent, often under alkaline conditions to facilitate the reaction via the pyrazole anion.[3]

Sources

3,4,5-Tribromopyrazole synonyms and identifiers

An In-Depth Technical Guide to 3,4,5-Tribromopyrazole: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development and materials science, this guide moves beyond a simple datasheet. It delves into the causality behind its synthesis, the rationale for its use as a synthetic intermediate, and the structural features that underpin its utility. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity and immediate applicability in a research and development setting.

Core Identification and Chemical Profile

This compound is a fully brominated pyrazole ring that serves as a valuable building block in organic synthesis. Its high degree of halogenation provides a unique combination of chemical reactivity and physical properties.

Synonyms and Identifiers

The compound is most commonly known as this compound. For unambiguous identification across databases and regulatory frameworks, the following identifiers are critical.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,4,5-tribromo-1H-pyrazole | [1] |

| CAS Number | 17635-44-8 | [1][2] |

| PubChem CID | 627674 | [1][2] |

| EC Number | 660-929-8 | [1] |

| MDL Number | MFCD00040248 | [2] |

| InChI Key | TXQKCKQJBGFUBF-UHFFFAOYSA-N | [1][3] |

| SMILES | C1(=C(NN=C1Br)Br)Br | [1] |

Physicochemical Properties

These properties are essential for handling, storage, and designing reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₃N₂ | [1][2] |

| Molecular Weight | 304.77 g/mol | [1][2] |

| Appearance | Off-white to pale cream powder | [2] |

| Melting Point | 183-189 °C | [2] |

| Solubility | Insoluble in water; Soluble in chloroform | N/A |

Synthesis and Mechanistic Insights

The preparation of this compound relies on the principles of electrophilic aromatic substitution, a cornerstone of heterocyclic chemistry. The pyrazole ring, while aromatic, exhibits distinct reactivity at its carbon positions.

The Underlying Chemistry: Electrophilic Bromination of the Pyrazole Scaffold

The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. Molecular orbital calculations confirm that the C-4 position is the most electron-rich and sterically accessible site, thus favoring electrophilic substitution at this position.[4][5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism, where an electrophilic bromine species (Br⁺) attacks the ring to form a stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity.[6]

To achieve exhaustive bromination at all three carbon positions (C-3, C-4, and C-5), forcing conditions and a sufficient stoichiometry of the brominating agent are required. The presence of the pyridine-like nitrogen deactivates the adjacent C-3 and C-5 positions relative to the C-4 position, but they remain reactive enough to undergo substitution under appropriate conditions.

Caption: Generalized mechanism for electrophilic bromination of pyrazole.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis where this compound is generated in situ as a key intermediate. This procedure demonstrates the fundamental steps of pyrazole formation followed by exhaustive bromination.

Core Directive: This is a self-validating protocol. Successful synthesis is confirmed by comparing the physical properties (melting point) of the final, isolated product with established literature values. Further confirmation relies on mass spectrometry to verify the molecular weight and isotopic pattern characteristic of a tribrominated compound.

Step 1: Formation of the Pyrazole Ring

-

Rationale: This initial step constructs the heterocyclic core via the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent).[5] Here, hydrazine hydrate reacts with 1,1,3,3-tetramethoxypropane, an acetal that serves as a synthetic equivalent of malondialdehyde.

-

In a fume hood, prepare an ice-cold solution of hydrazine hydrate (0.1 mole) in water (5 ml) and ethanol (10 ml).

-

With stirring, add concentrated hydrochloric acid (0.1 mole) dropwise.

-

Follow with the addition of 1,1,3,3-tetramethoxypropane (0.1 mole).

-

Bring the reaction mixture to reflux for 15 minutes and maintain reflux for an additional 25 minutes.

-

Cool the mixture to 20°C. The resulting solution contains the formed pyrazole ring, ready for bromination.

Step 2: Exhaustive Bromination

-

Rationale: A strong base (NaOH) is added to deprotonate the pyrazole N-H, increasing the electron density of the ring and activating it towards electrophilic attack. Elemental bromine is then added, which acts as the electrophile source to substitute all available C-H bonds. The reaction temperature is controlled to manage the exothermicity.

-

To the stirred pyrazole solution from Step 1, add a solution of sodium hydroxide (18.8 g, 0.47 mole) in water (110 ml).

-

Carefully add elemental bromine (48 g, 0.3 mole) dropwise over 25 minutes, ensuring the internal temperature is maintained between 28-33°C.

-

Stir the reaction mixture at room temperature for an additional 20 minutes to ensure the reaction goes to completion. The solution now contains this compound.

Step 3: Work-up and Isolation (Hypothetical for Isolation)

-

Rationale: To isolate the product, the reaction mixture would typically be neutralized or acidified to precipitate the neutral organic compound, which is then collected by filtration and purified.

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture with a suitable acid (e.g., HCl) to a neutral or slightly acidic pH to precipitate the this compound.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Caption: Workflow for the synthesis of this compound.

Characterization

While a detailed, publicly available, and assigned ¹H and ¹³C NMR spectrum for this compound is not readily found in the cited literature, characterization would proceed using standard analytical techniques.

-

Mass Spectrometry (MS): Essential for confirming the molecular weight (304.77 g/mol ) and observing the characteristic isotopic pattern of a molecule containing three bromine atoms.

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for N-H stretching in the pyrazole ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry and the single proton, the ¹H NMR spectrum is expected to be simple, showing a broad singlet for the N-H proton. The ¹³C NMR would show signals corresponding to the three unique carbon atoms of the pyrazole ring.[1]

-

Melting Point Analysis: Comparison with the literature value (183-189 °C) is a crucial step for purity assessment.[2]

Applications in Research and Development

The utility of this compound stems from its densely functionalized and reactive nature. The three bromine atoms serve as versatile synthetic handles for further molecular elaboration, while the overall structure imparts useful biological and material properties.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for more complex molecules.[2][3] The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it an attractive starting point for generating libraries of compounds in drug discovery and agrochemical research.[7]

-